molecular formula NiAs<br>AsNi B3422826 Nickel arsenide CAS No. 12044-65-4

Nickel arsenide

Cat. No.: B3422826
CAS No.: 12044-65-4
M. Wt: 133.615 g/mol
InChI Key: UIFOTCALDQIDTI-UHFFFAOYSA-N
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Description

Nickel Arsenide is an intermetallic compound provided in lump form for specialized research applications. With the molecular formula NiAs and a molecular weight of 208.537 g/mol, this high-purity material is odorless and assayed at 99.5% (metals basis excluding Co) . This compound is of significant research interest in the field of metallurgy and extractive hydrometallurgy. It is a model mineral for investigating the thermodynamic principles and development of novel techniques for nickel extraction from arsenic-bearing ores, such as niccolite . Recent studies focus on optimizing arsenic removal during the roasting process of niccolite using additives like sulfur and FeS, which can convert arsenic into volatile oxides for efficient separation . Furthermore, its role in enhanced oxidative bioleaching processes using mesophilic and moderately thermophilic bacteria is an emerging area of sustainable metal recovery research . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. This product contains a substance listed in Annex XVII to REACH Regulation (EC) No 1907/2006. Chemical Identifiers: • CAS Number: 12068-61-0 • MDL Number: MFCD00151450 • PubChem CID: 91886304 • SMILES: [Ni].[As]=[As]

Properties

IUPAC Name

arsanylidynenickel
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InChI

InChI=1S/As.Ni
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

UIFOTCALDQIDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

[Ni]#[As]
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NiAs, AsNi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name nickel(III) arsenide
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DSSTOX Substance ID

DTXSID9067273
Record name Nickel arsenide (NiAs)
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Molecular Weight

133.615 g/mol
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CAS No.

12044-65-4, 12256-33-6, 27016-75-7, 1303-13-5, 12255-80-0
Record name Maucherite (Ni11As8)
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Record name Nickeline (NiAs)
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Record name Nickel arsenide (Ni5As2)
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Record name Niccolite
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Advanced Synthetic Methodologies for Nickel Arsenide Compounds

Vapor-Phase Deposition Research

Physical Vapor Deposition (PVD) Research

Physical Vapor Deposition (PVD) encompasses a range of vacuum deposition techniques used to produce thin films and coatings by transferring material from a source to a substrate in a vaporized state. While direct research on PVD synthesis of nickel arsenide thin films is not extensively detailed in the provided literature, the general principles and established methods for depositing nickel-based materials are applicable. PVD techniques like sputtering and thermal evaporation are versatile for creating high-purity films by vaporizing source materials and condensing them onto a substrate under vacuum conditions researchgate.netscholarsresearchlibrary.comnikalyte.com.

DC magnetron sputtering, for instance, has been employed for depositing nickel films on silicon substrates, utilizing argon gas as the sputtering medium at controlled pressures (e.g., 20 mTorr) and substrate temperatures (e.g., 300-500 °C) ias.ac.in. These parameters influence film morphology and potential interfacial reactions. The flexibility of PVD allows for precise control over film thickness, composition, and microstructure, making it a viable avenue for exploring NiAs thin film synthesis by co-depositing nickel and arsenic precursors or by reactive sputtering with an arsenic-containing gas researchgate.netnikalyte.com.

Single Crystal Growth Techniques and Optimization

The growth of high-quality single crystals is paramount for fundamental studies of material properties and for applications requiring precise crystallographic orientation. Metal-flux assisted growth and Chemical Vapor Transport (CVT) are two prominent techniques for achieving this.

Metal-Flux Assisted Growth

Metal-flux assisted growth involves dissolving precursor materials in a molten metal (the flux) at elevated temperatures, allowing for slow cooling and controlled crystallization of the desired compound. This method is particularly advantageous for materials with high melting points or those that decompose before melting, as it typically operates at lower temperatures than bulk synthesis ucla.edunorthwestern.edu. For arsenides, bismuth (Bi) is often favored as a flux due to the relatively high solubility of arsenic in Bi, facilitating crystal growth nih.govfrontiersin.org. Tin (Sn) is another common flux, though it shows more limited success with arsenides compared to phosphides nih.govfrontiersin.org.

While specific parameters for this compound single crystal growth via metal flux are not detailed, the general approach involves selecting a flux with appropriate solubility for Ni and As, heating the mixture to dissolve the components, and then slowly cooling the system to promote nucleation and growth of NiAs crystals. The crystals are subsequently separated from the residual flux, often by decantation or centrifugation ucla.edunorthwestern.edu. For example, single crystals of the related arsenide BaRh₂As₂ have been successfully synthesized from a lead (Pb) flux arxiv.org.

Chemical Vapor Transport Methodologies

Chemical Vapor Transport (CVT) is an efficient method for synthesizing single crystals of various inorganic and intermetallic compounds, often yielding high-purity, single-phase materials mpg.demdpi.com. The process relies on a transport agent, typically a halogen or a halide, which reacts with the source material to form volatile gaseous species. These species then migrate to a cooler region (sink zone) within a sealed container, where they decompose, depositing the desired crystalline material while regenerating the transport agent mpg.demdpi.comresearchgate.netifpan.edu.pl.

CVT is particularly useful for compounds where components have high vapor pressures or decompose before melting mpg.de. For instance, nickel oxide (NiO) single crystals have been grown using hydrochloric acid (HCl) as a transport agent at 1400 K and 250 torr, achieving growth rates exceeding 100 μm/h researchgate.net. Similarly, FeSe single crystals have been grown using a chemical vapor transport process involving an AlCl₃/KCl eutectic researchgate.net. The successful application of CVT to similar transition metal compounds suggests its potential for this compound, with the choice of transport agent and temperature gradient being critical parameters for optimization mpg.demdpi.comresearchgate.netifpan.edu.pl.

Nanomaterial Synthesis Strategies for Controlled Architecture

The synthesis of this compound in nanoscale forms, such as nanoparticles, nanorods, or nanoplatelets, offers enhanced surface area and quantum confinement effects, leading to novel properties and applications. Various solution-phase and vapor-phase methods are employed to achieve controlled architectures.

Solvothermal and Hydrothermal Synthesis: These methods utilize solvents under elevated temperature and pressure to facilitate chemical reactions. Solvothermal synthesis, employing organic solvents, and hydrothermal synthesis, using water, are effective for producing metal and semiconductor nanomaterials with controlled size and morphology acs.orgresearchgate.netsigmaaldrich.cnmdpi.comacs.org.

For this compound nanocrystals (NCs), a colloidal synthesis approach has been reported using nickel acetylacetonate (B107027) [Ni(acac)₂] as the nickel precursor and tris(dimethylamino)arsine (B1606909) as the arsenic precursor, in the presence of oleylamine (B85491) and trioctylphosphine (B1581425) (TOP) as stabilizing ligands. This method, conducted at 250 °C, yielded trioctylphosphine-capped NiAs nanoplatelets with an average diameter of approximately 10 nm and a thickness of about 4 nm acs.org. Optimization of reaction parameters, including precursor concentrations, temperature, and reaction time, is crucial for tailoring the size and shape of the resulting nanomaterials acs.orgsigmaaldrich.cn.

Chemical Bath Deposition (CBD): CBD is a low-cost, solution-based technique for depositing thin films and nanostructures. It involves immersing a substrate in a solution containing precursor ions, where controlled precipitation and growth occur mdpi.comaaru.edu.jorsc.orgjournaljenrr.com. For nickel-containing compounds, CBD has been used to deposit nickel sulfide (B99878) thin films and nickel-doped zinc sulfide films mdpi.comaaru.edu.jojournaljenrr.com. For instance, nickel sulfide thin films can be prepared using nickel sulfate (B86663) and sodium thiosulfate (B1220275) in a chemical bath, with ethylenediaminetetra-acetic acid (EDTA) acting as a complexing agent. Parameters such as pH, temperature, and the concentration of complexing agents influence the film's properties, including its band gap aaru.edu.jojournaljenrr.com. While direct NiAs deposition via CBD is less documented, the principles of controlling ion concentrations and complexation could be adapted.

Vapor-Phase Synthesis (Nanowires): Vapor-phase methods, particularly those employing catalysts, are effective for growing one-dimensional nanostructures like nanowires. The Vapor-Liquid-Solid (VLS) and Vapor-Solid-Solid (VSS) mechanisms are commonly utilized acs.orghocityu.comresearchgate.netmdpi.com. In VLS, a liquid metal catalyst droplet alloys with precursor vapors, leading to supersaturation and precipitation of the solid nanowire at the liquid-solid interface. VSS involves solid-state diffusion through a catalyst particle.

Nickel nanoparticles have been used as catalysts for the growth of gallium arsenide (GaAs) nanowires on amorphous substrates via the VSS mechanism hocityu.com. This process, often conducted at temperatures around 630 °C, can yield highly crystalline and stoichiometric GaAs nanowires with controlled diameters (e.g., 21.0 ± 3.9 nm) and lengths exceeding 10 μm hocityu.com. The use of specific metal catalysts like nickel is critical for initiating and guiding the vapor-phase growth of various semiconductor and metallic nanowires acs.orgresearchgate.netmdpi.com.

Crystallographic and Structural Investigations of Nickel Arsenide Phases

Fundamental Crystal Structures and Polymorphism Research

The crystalline nature of nickel arsenide and its related structural forms has been a cornerstone of solid-state chemistry and materials science. Research has focused on defining its primary structure and identifying any deviations or alternative arrangements.

Hexagonal this compound (NiAs-type) Structure Analysis

This compound, in its most common form, crystallizes in a hexagonal structure, designated as the NiAs-type or B8₁ structure atomic-scale-physics.dewikipedia.org. This structure is characterized by a hexagonal close-packed (hcp) arrangement of arsenic atoms, with nickel atoms occupying all of the octahedral interstitial sites wikipedia.orglibretexts.orgbenjamin-mills.comuni-siegen.deacs.org. The space group for this structure is P6₃/mmc (No. 194) atomic-scale-physics.dewikipedia.orgmaterialsproject.orgmaterialsproject.orgwebmineral.com, with a Pearson symbol of hP4 atomic-scale-physics.de.

In this arrangement, each nickel atom is octahedrally coordinated by six arsenic atoms, forming NiAs₆ octahedra atomic-scale-physics.dewikipedia.orglibretexts.orgacs.orgontosight.aiosti.gov. Conversely, each arsenic atom is coordinated by six nickel atoms in a trigonal prismatic fashion atomic-scale-physics.dewikipedia.orglibretexts.orgbenjamin-mills.comuni-siegen.deacs.org. The stacking sequence of atomic layers along the c-axis is described as AcBcAcBc... atomic-scale-physics.delibretexts.org. The Ni-As bond lengths are typically around 2.405 to 2.45 Å atomic-scale-physics.dewikipedia.orgacs.orgmaterialsproject.orgmaterialsproject.orgosti.gov. This structural motif is prevalent in numerous transition metal chalcogenides, arsenides, and antimonides, with NiAs serving as the archetypal example wikipedia.orglibretexts.orgbenjamin-mills.com. The mineral form of this compound is known as nickeline wikipedia.orgnih.gov.

Table 3.1.1: Key Crystallographic Parameters for Hexagonal this compound (NiAs-type)

ParameterValueSource(s)
Space GroupP6₃/mmc atomic-scale-physics.dewikipedia.orgmaterialsproject.orgmaterialsproject.orgwebmineral.com
Pearson SymbolhP4 atomic-scale-physics.de
PrototypeNiAs atomic-scale-physics.de
Lattice Parameter a3.60 – 3.65 Å wikipedia.orgmaterialsproject.orgmaterialsproject.orgwebmineral.com
Lattice Parameter c5.01 – 5.02 Å wikipedia.orgmaterialsproject.orgmaterialsproject.orgwebmineral.com
Ni-As Bond Length2.405 – 2.45 Å atomic-scale-physics.dewikipedia.orgacs.orgmaterialsproject.orgmaterialsproject.orgosti.gov
Coordination (Ni)Octahedral (6 As) atomic-scale-physics.dewikipedia.orglibretexts.orgacs.orgontosight.aiosti.gov
Coordination (As)Trigonal Prismatic (6 Ni) atomic-scale-physics.dewikipedia.orglibretexts.orgbenjamin-mills.comuni-siegen.deacs.org

Orthorhombic and Other Structural Variants Research

While the hexagonal NiAs-type structure is the most common, research has identified deviations and related structural variants, particularly under non-ambient conditions or in related compounds. A notable observation in both mineral and synthetic samples of NiAs is the presence of a weak orthorhombic superlattice researchgate.nettandfonline.com. This superlattice is associated with a specific modulation wavevector, q = ⅓(a* + b*), which leads to a reduction in symmetry from hexagonal (6mm) to orthorhombic (2mm) around the c-axis within individual domains researchgate.nettandfonline.com. This phenomenon is linked to the condensation of a specific phonon mode researchgate.nettandfonline.com.

Furthermore, compounds within the broader this compound family, such as nickel phosphide (B1233454) (NiP), exhibit distinct orthorhombic structures that are considered distortions or variants of the NiAs-type framework. For instance, NiP can exist in an ambient orthorhombic phase (oP16) and undergoes transitions to other orthorhombic phases (e.g., oC56, oP40, oC24) under pressure researchgate.netresearchgate.net. These transitions involve changes in the phosphorus sublattice, leading to different polymerization states of phosphorus atoms researchgate.net.

Phase Transitions and High-Pressure/Temperature Crystallography

The NiAs structure type is recognized for its ability to accommodate significant structural changes, particularly under applied pressure. This makes it a valuable model for studying pressure-induced phase transitions in various materials.

Pressure-Induced Structural Transformations

The NiAs structure serves as a benchmark for understanding high-pressure structural behavior. Theoretical studies suggest that the NiAs structure can represent a denser phase compared to the NaCl structure, with a potential transformation pressure of approximately 31 GPa for related compounds like FeO oup.compsu.edu. This implies that under high pressure, materials adopting the NiAs structure might exhibit enhanced density due to more efficient packing or altered bonding.

Compounds related to the NiAs family, such as NiP, have been extensively studied for their pressure-induced phase transitions. NiP, which possesses an orthorhombic structure at ambient conditions, transforms into several distinct orthorhombic phases under increasing pressure. These transitions, observed via synchrotron X-ray diffraction, occur at approximately 3.5 GPa, 8.5 GPa, and 25 GPa, leading to structures with different symmetry and atomic arrangements, such as Cmc2₁ and Pnma researchgate.netresearchgate.netresearchgate.net. For example, a transition to an orthorhombic phase with space group Cmc2₁ has been reported around 3.5 GPa researchgate.netresearchgate.net. Another example is aluminum arsenide (AlAs), which is predicted to transition from its zinc blende (B3) structure to the NiAs (B8) structure at high pressures, with theoretical estimates for this transition ranging from approximately 5.44 GPa to 14.19 GPa researchgate.netmalta-consolider.com. Magnesium telluride (MgTe) is noted to have the NiAs structure as its ground state researchgate.netosti.gov.

Defect Chemistry and Non-Stoichiometry Research

Vacancy and Interstitial Defect Analysis

Point defects, such as vacancies and interstitials, are intrinsic imperfections within a crystal lattice that can significantly influence a material's physical and chemical properties fiveable.metpu.ruillinois.edu. While detailed studies specifically quantifying vacancy and interstitial defects in stoichiometric this compound (NiAs) are not extensively detailed in the provided search results, the general principles of defect formation are applicable. For related compounds adopting the NiAs-type structure, such as nickel sulfide (B99878) (NiS), neutron diffraction studies have indicated a minor migration of nickel atoms from their standard octahedral sites to tetragonal interstitial positions upon temperature changes aip.org. This suggests that interstitial defects, particularly involving the transition metal cation, can occur in NiAs-type structures. The formation of Schottky defects (paired vacancies) or Frenkel defects (vacancy-interstitial pairs) are theoretical possibilities that could arise in NiAs under certain conditions, impacting its electronic and mechanical characteristics fiveable.meillinois.edu.

Advanced Diffraction Techniques in Structural Elucidation

Advanced diffraction techniques are paramount for a comprehensive understanding of this compound's atomic arrangement, phase transitions, and magnetic ordering. These methods provide high-resolution data that complement fundamental crystallographic descriptions.

Synchrotron X-ray Diffraction Studies

Synchrotron X-ray diffraction (SXDR) offers a highly intense and tunable X-ray source, enabling precise structural analysis, particularly under extreme conditions such as high pressure or varying temperatures rrcat.gov.in. Studies on materials within the broader NiAs family, such as nickel phosphide (NiP), have utilized SXDR to investigate pressure-induced phase transitions, revealing new structural phases with distinct space groups and unit cell parameters researchgate.netresearchgate.net. For example, NiP has been shown to transform into phases with Pearson symbols oP40 (space group Pnma) and oC24 (space group Cmc2₁) at elevated pressures, demonstrating the technique's capability to map complex structural evolutions and identify superlattices formed by atomic displacements researchgate.net. While direct SXDR studies focused solely on NiAs are not detailed in the provided snippets, the technique's application to related compounds highlights its importance for structural investigations rrcat.gov.insemanticscholar.orgosti.gov.

Table 1: Structural Phase Transitions in NiP (NiAs Family) Studied by Synchrotron XRD

Transition Pressure (GPa) High-Pressure Phase Pearson Symbol Space Group Reference
~3.5 oC56 oC56 Cmc2₁ researchgate.net
~8.5 oP40 oP40 Pnma researchgate.net

Neutron Diffraction Investigations for Atomic and Magnetic Structures

Neutron diffraction is an essential technique for determining both atomic positions and magnetic ordering due to the sensitivity of neutrons to magnetic moments researchgate.net. For compounds exhibiting the NiAs structure type, neutron diffraction has been instrumental in elucidating their magnetic properties. In Fe₁₊<0xE2><0x82><0x91>Sb, neutron diffraction revealed a triangular spin arrangement in the basal plane below the Néel point, with an estimated magnetic moment of approximately 0.88 ± 0.05 µB for the Fe atom on the normal site at 10 K capes.gov.br. Studies on NiS, which shares the NiAs-type structure, have confirmed its crystal structure and antiferromagnetic ordering, with magnetic moments per Ni²⁺ ion measured at 4.2 K and 260 K aip.org. Furthermore, neutron diffraction investigations on related chromium tellurides (Cr₂Te₃ and Cr₃Te₄) have indicated ferromagnetic ordering along the hexagonal axis, with deduced average magnetic moments of approximately 2.70 µB for Cr₂Te₃ and 2.10 µB for Cr₃Te₄ scispace.com. These studies collectively underscore the utility of neutron diffraction in mapping magnetic structures and quantifying magnetic moments in NiAs-related systems aip.orgscispace.comresearchgate.netcapes.gov.brmaterialsproject.org.

Table 2: Magnetic Moments in NiAs-Type Compounds (from Neutron Diffraction)

Compound Magnetic Moment (µB) Temperature (K) Notes Reference
Fe₁₊<0xE2><0x82><0x91>Sb ~0.88 ± 0.05 10 Fe atom on normal site capes.gov.br
NiS ~1.66 ± 0.08 4.2 Per Ni²⁺ ion aip.org
NiS ~1.50 ± 0.10 260 Per Ni²⁺ ion aip.org
Cr₂Te₃ ~2.70 N/A Average magnetic moment scispace.com

Electron Diffraction and Advanced Electron Microscopy for Local Structure

Electron diffraction and advanced electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM), are vital for characterizing the local atomic structure, including defects and nanoscale ordering researcher.lifeacs.org. Convergent-beam electron diffraction (CBED) has been employed to observe displacive superlattices in NiP, a compound structurally related to NiAs researchgate.net. HRTEM imaging of this compound nanocrystals allows for direct visualization of the crystal lattice, with observed features being indexed according to the hexagonal NiAs structure, thereby confirming its local atomic arrangement acs.org. These microscopy techniques are indispensable for probing fine structural details and localized deviations from the ideal structure that might not be discernible through bulk diffraction methods researcher.lifeacs.org.

Table 3: Crystallographic Parameters of this compound

Parameter Value Reference
Crystal System Hexagonal materialsproject.orgmaterialsproject.org
Space Group P6₃/mmc materialsproject.orgmaterialsproject.org
Ni Atomic Position 2a (0, 0, 0) materialsproject.org
As Atomic Position 2c (1/3, 2/3, 1/4) materialsproject.org
Ni-As Bond Length 2.43 Å materialsproject.org
Ni Coordination Octahedral (by As) libretexts.orgmaterialsproject.org

Compound List:

this compound (NiAs)

Nickel sulfide (NiS)

Iron arsenide (FeAs)

Cobalt sulfide (CoS)

Iron phosphide (FeP)

Nickel phosphide (NiP)

Chromium telluride (Cr₂Te₃, Cr₃Te₄)

Iron antimonide (Fe₁₊<0xE2><0x82><0x91>Sb)

Nickel antimonide (NiSb)

Electronic Structure and Spectroscopic Probes of Nickel Arsenide

Theoretical Electronic Structure Calculations

Theoretical modeling provides fundamental insights into the electronic states of materials. For nickel arsenide, computational methods have been essential in mapping its band structure and understanding the contributions of nickel and arsenic orbitals.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on this compound have consistently shown that it is a metallic compound with no band gap. materialsproject.org

Calculations reveal that the electronic states near the Fermi level are primarily composed of Ni 3d orbitals, with significant hybridization with As 4p orbitals. The valence band is dominated by the Ni 3d states, which are broad and extend across the Fermi level, leading to the metallic nature of the compound. researchgate.net The energy band structure is characterized by a 3d band approximately 3 eV wide, which is hybridized with a broader s-p band, indicating s-d-type conductivity. researchgate.net

The Density of States (DOS) provides information about the number of available electronic states at each energy level. For NiAs, the DOS shows a high density of Ni 3d states at and below the Fermi level. researchgate.net A strong, sharp peak in the density of states is observed about 1 eV below the Fermi energy. researchgate.net This high density of states at the Fermi level is a key indicator of its metallic behavior. The conduction band, lying above the Fermi level, is composed of a mixture of Ni 3d and As 4p anti-bonding states.

Below is a summary of typical findings from DFT calculations for this compound.

PropertyDFT Calculation ResultReference
Band Gap 0.00 eV (Metallic) materialsproject.org
Magnetic State Non-magnetic materialsproject.org
Dominant Orbitals at Fermi Level Ni 3d, hybridized with As 4p researchgate.net
Valence Band Character Primarily Ni 3d states researchgate.net
Key DOS Feature Strong peak ~1 eV below the Fermi energy researchgate.net

This interactive table summarizes key parameters of this compound's electronic structure as determined by DFT calculations.

While DFT is effective for ground-state properties, it can be less accurate for describing excited-state properties, such as the precise energies of quasiparticle states which are measured in photoemission experiments. Many-Body Perturbation Theory (MBPT) offers a more rigorous framework for these properties. arxiv.org

The most common MBPT approach is the GW approximation (GWA). core.ac.ukyoutube.com In this method, the self-energy (Σ), which contains all the complex many-body exchange and correlation effects, is approximated as the product of the one-particle Green's function (G) and the screened Coulomb interaction (W): Σ = iGW. youtube.com The GWA provides a more accurate description of electron correlation and screening, leading to better predictions of band gaps and quasiparticle energies compared to standard DFT functionals. youtube.com

The implementation of the GWA typically starts with a DFT calculation to obtain an initial set of wavefunctions and energies. core.ac.uk These are then used to construct G and W, from which the quasiparticle energies are calculated perturbatively. This approach corrects the DFT eigenvalues, often providing results in much better agreement with experimental data from photoemission and inverse photoemission spectroscopy. ubc.ca Although computationally more demanding than DFT, the GW approximation is the state-of-the-art method for calculating the electronic band structure of solids where electron correlation effects are significant. arxiv.org

Experimental Spectroscopic Characterization of Electronic States

Experimental techniques are crucial for validating theoretical predictions and providing a direct measure of the electronic structure. Various spectroscopic methods have been used to probe the occupied and unoccupied electronic states of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. stanford.edu In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be determined.

For this compound, XPS is used to confirm the presence of both nickel and arsenic and to investigate their chemical states. Analysis of the Ni 2p and As 3d (or As 2p) core-level spectra provides information about the local chemical environment and oxidation states of the atoms. Chemical shifts in the binding energies of these core levels, compared to their pure elemental forms, can indicate charge transfer between the nickel and arsenic atoms, providing insight into the nature of the Ni-As bond.

Studies on the formation of Ni-As alloys have utilized XPS to track chemical changes. For example, in the Ni-(In,Ga)As system, the formation of NiAs alloys was identified through the analysis of core-level spectra. researchgate.net Such analyses are critical for understanding the interfacial chemistry in electronic devices where nickel is used as a contact material for arsenide semiconductors.

Ultraviolet Photoelectron Spectroscopy (UPS) operates on the same principle as XPS but uses lower energy ultraviolet photons to probe the electronic structure of the valence band. psu.eduwarwick.ac.uk Due to the lower photon energy, UPS is highly sensitive to the states near the Fermi level and provides a direct experimental map of the occupied density of states in the valence region. warwick.ac.ukwikipedia.org

While XPS and UPS probe occupied electronic states, X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the unoccupied electronic states (i.e., the conduction band). wikipedia.org In XAS, the energy of the incident X-ray beam is tuned, and the absorption of photons is measured as core electrons are excited into empty states above the Fermi level. stanford.edu

The region of the spectrum near the absorption edge is known as the X-ray Absorption Near-Edge Structure (XANES) or Near-Edge X-ray Absorption Fine Structure (NEXAFS). wikipedia.orgstanford.edu This region is particularly sensitive to the local coordination geometry and the electronic structure of the unoccupied states. stanford.edu The features in the XANES spectrum, such as the position of the absorption edge and the presence of pre-edge peaks, provide detailed information about the oxidation state and local symmetry of the absorbing atom. ornl.gov

Electron Energy Loss Spectroscopy (EELS) in Nickel Arsenides

Electron Energy Loss Spectroscopy (EELS) is a powerful analytical technique, often integrated into a transmission electron microscope (TEM), that probes the electronic structure of materials with high spatial resolution. In EELS, a beam of electrons with a known, narrow range of kinetic energies is passed through a thin sample. The energy lost by these electrons due to inelastic scattering events within the material is measured by an electron spectrometer. These energy loss events are characteristic of the material's elemental composition, chemical bonding, and electronic properties, such as plasmon excitations and interband transitions.

While specific, detailed EELS studies exclusively focused on stoichiometric this compound (NiAs) are not extensively reported in peer-reviewed literature, the technique's application to other nickel-containing compounds provides a strong basis for understanding the insights it could yield for NiAs. Analysis of nickel silicides and oxides has demonstrated that EELS can effectively distinguish between different phases and provide information on the occupancy of the Ni 3d states.

Key features in the EELS spectrum for a nickel-containing material include:

Low-Loss Region (<50 eV): This region is dominated by plasmon peaks, which are collective oscillations of valence electrons. The energy of the bulk plasmon peak is related to the valence electron density, and its position can shift between different phases of a material, such as between Ni₂Si, NiSi, and NiSi₂, allowing for phase identification at the nanoscale.

Core-Loss Region (>50 eV): This region contains ionization edges corresponding to the energy required to excite a core-shell electron to an unoccupied state. For nickel, the most prominent features are the Ni L₂,₃ edges (related to 2p electron excitations) and the M₂,₃ edge (from 3p excitations).

Ni L₂,₃ Edges: Occurring at approximately 855 eV (L₃) and 872 eV (L₂), these "white lines" are particularly sensitive to the valence state (oxidation state) and spin state of the nickel atoms. The intensity ratio of these two peaks (the L₃/L₂ ratio) and their precise energy position can be used to probe the number of unoccupied 3d electron states, providing insight into chemical bonding.

Ni M₂,₃ Edge: Located at a lower energy of about 68 eV, this edge can also provide complementary information on the electronic structure.

By analogy with related systems, an EELS analysis of this compound would be expected to provide critical information on its local electronic structure, including the valence state of nickel and the nature of the Ni-As bond, by precisely measuring the energy and fine structure of the Ni L₂,₃ edges.

Charge Transport Mechanisms and Conductivity Research

Electrical Resistivity and Hall Effect Studies

Research into the charge transport properties of compounds crystallizing in the this compound (B8₁) structure reveals a strong tendency towards metallic behavior. cdnsciencepub.com This is attributed to the significant metal-metal interactions, particularly along the c-axis of the hexagonal structure, which result from the close packing of the metal atoms. These interactions lead to the formation of continuous electronic bands and a high density of states at the Fermi level, facilitating electrical conduction. nih.gov

Electrical resistivity (ρ) is a fundamental measure of a material's opposition to the flow of electric current. For metallic conductors, resistivity typically increases with temperature due to increased scattering of electrons by lattice vibrations (phonons). While extensive experimental data for the resistivity of single-crystal NiAs is limited, computational studies based on Density Functional Theory (DFT) provide valuable insights into its intrinsic electronic properties. These calculations confirm the metallic nature of NiAs, predicting a non-zero density of states at the Fermi level, which allows for electronic conduction without a band gap. materialsproject.org

The Hall effect provides further details on the nature of charge transport. When a current-carrying conductor is placed in a magnetic field perpendicular to the current, a transverse voltage (the Hall voltage) is generated. The sign of this voltage indicates whether the majority charge carriers are electrons (negative) or holes (positive), and its magnitude is inversely proportional to the carrier concentration. The Hall coefficient (R_H) is a key parameter derived from this measurement. For a simple metal dominated by one type of charge carrier, R_H is given by 1/nq, where 'n' is the charge carrier concentration and 'q' is the elementary charge.

The table below presents calculated electronic transport properties for this compound (NiAs) based on data from the Materials Project, which utilizes DFT calculations. These values represent the theoretical intrinsic properties of the material.

PropertyValueUnitsNotes
Band Gap0.000eVMetallic conductor, based on DFT calculations. materialsproject.org
Electrical Conductivity (σ) / τ1.53 x 1020(Ω·m·s)-1Calculated value, where τ is the relaxation time.
Hall Carrier Concentration / τ9.56 x 1021(cm-3·s)Calculated value, where τ is the relaxation time.

Thermoelectric Transport Phenomena

Thermoelectric phenomena involve the direct conversion of thermal energy into electrical energy and vice versa. The efficiency of a material for such applications is characterized by the dimensionless figure of merit, ZT, defined as ZT = (S²σ/κ)T, where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature.

The Seebeck coefficient (S) , or thermopower, quantifies the magnitude of the induced voltage in response to a temperature difference across a material. materialsproject.org Its sign indicates the dominant charge carrier type (negative for electrons, positive for holes). For metals like NiAs, the Seebeck coefficient is generally small because the abundance of charge carriers at all energy levels near the Fermi surface leads to a cancellation of the diffusion effects of "hot" and "cold" carriers.

The thermal conductivity (κ) has two main components: an electronic part (κₑ), from heat carried by charge carriers, and a lattice part (κₗ), from heat carried by phonons (lattice vibrations). In metals, the electronic contribution is often significant.

While comprehensive experimental thermoelectric data for NiAs is scarce, first-principles calculations on isostructural compounds such as Scandium this compound (ScNiAs) and Yttrium this compound (YNiAs) provide valuable insights into the potential thermoelectric behavior of this class of materials. These studies explore how the electronic band structure and phonon scattering mechanisms influence the Seebeck coefficient and lattice thermal conductivity.

The following interactive table presents calculated thermoelectric properties for ScNiAs and YNiAs, compounds that are structurally related to this compound. The data is derived from computational studies and illustrates the typical temperature-dependent behavior of these properties.

CompoundTemperature (K)Seebeck Coefficient (S) (μV/K)Lattice Thermal Conductivity (κL) (W/m·K)
ScNiAs300588.1
600854.0
900982.7
12001052.0
YNiAs300456.9
600703.5
900822.3
1200901.7

Magnetic Properties and Phenomena in Nickel Arsenide Systems

Magnetic Ordering and Phase Transitions Research

The magnetic ordering in nickel arsenide systems is a subject of extensive study, with various compounds displaying transitions between different magnetic states as a function of temperature and composition.

Antiferromagnetism and Ferromagnetism in Nickel Arsenides

Several this compound-type compounds exhibit antiferromagnetic (AFM) or ferromagnetic (FM) ordering. For instance, CrSe, which crystallizes in the this compound structure, is an antiferromagnet with a Néel temperature () of 320 K arxiv.org. In contrast, MnSb, another compound with the this compound-type structure, is a ferromagnet with a Curie temperature () of 310°C (583 K) jps.jp. The system (CrMn)Sb, forming a solid solution of ferromagnetic MnSb and antiferromagnetic CrSb, displays a complex magnetic phase diagram. Ferrimagnetism is observed in the range of 0.1 ≤ x ≤ 0.8, with the Curie point decreasing as chromium concentration increases. At higher chromium concentrations (around x=0.8), antiferromagnetism appears above the ferrimagnetic Curie point, suggesting a transition between magnetic states jps.jp. NiTe, synthesized via high-pressure techniques, shows two transition temperatures at approximately 20 K and 130 K, indicative of magnetic ordering researchgate.net. Similarly, NiSe (HP) exhibits a magnetic transition at approximately 20 K, while NiSe (QA) shows an inflection point at around 10 K researchgate.net.

Spin-Glass Behavior and Cluster Magnetism

In some this compound systems, particularly those with compositional disorder or dilution, spin-glass-like behavior and cluster magnetism have been observed. For example, in MnZnSb solid solutions, a transition to a mictomagnetic or cluster spin-glass state occurs around 240 K for certain compositions ubbcluj.ro. This behavior is characterized by the freezing of magnetic moments in a disordered manner, often arising from competing magnetic interactions or local magnetic clusters dtic.milarxiv.org. In 2D MnTe, atomically-thin layers have been found to exhibit spin-glass-like behavior below their freezing temperature, a phenomenon not observed in their bulk counterparts arxiv.org. The presence of local ferromagnetic clusters within an antiferromagnetic matrix, often due to non-stoichiometry or vacancies, can also lead to weak ferromagnetism at low temperatures in some CrSe alloys arxiv.org.

Exchange Interactions and Magnetic Anisotropy Studies

Understanding the exchange interactions and magnetic anisotropy is crucial for comprehending the magnetic properties of this compound compounds. Theoretical studies have explored these interactions within the this compound crystal structure jst.go.jpjps.jp. The magnetic anisotropy energy in this compound type crystals can arise from magnetic dipolar interactions and spin-orbit interactions jps.jp. Research suggests that the exchange magnetoelastic energy can be significant in phase transitions between ferromagnetic and antiferromagnetic states in this compound type structures, leading to additional interaction energies in the spin Hamiltonian aps.orgresearchgate.net. For example, in bulk α-MnTe, which adopts the hexagonal this compound structure, collinear antiferromagnetic order with in-plane spin anisotropy is typically observed arxiv.org. Studies on Fe-Sb-Te alloys with the this compound structure indicate that effective magnetic moments extracted from susceptibility variations with temperature can reveal anomalies related to alloy composition, suggesting complex exchange interactions researchgate.net.

Spintronic Potential and Related Phenomena

The unique electronic and magnetic properties of this compound-related materials suggest potential applications in spintronics. For instance, metastable zinc-blende phases of transition-metal chalcogenides, which are energetically higher than their nickel-arsenide ground states, could be grown epitaxially as films thick enough for spintronic applications arxiv.org. Materials exhibiting half-metallic ferromagnetism, such as certain zinc-blende phases of CrTe, CrSe, and VTe, are considered key ingredients for future high-performance spintronic devices due to their single electronic spin channel at the Fermi energy arxiv.org. Furthermore, the study of magnetic ordering and its interplay with electronic properties, such as in barium iron this compound, where a link between magnetic properties and directional conductivity was found, provides insights into phenomena relevant for spintronic devices semiengineering.com. The potential for materials like Zr-doped MgTe to exhibit half-metallicity and room-temperature ferromagnetism makes them promising candidates for spintronics ajol.info.

Advanced Magnetic Characterization Techniques

The characterization of magnetic properties in this compound systems relies on a suite of advanced experimental techniques.

Magnetization Measurements (SQUID, VSM)

Superconducting Quantum Interference Devices (SQUID) and Vibrating Sample Magnetometers (VSM) are indispensable tools for measuring the magnetic properties of materials. These techniques allow for the precise determination of magnetic susceptibility, magnetization curves, and magnetic phase transition temperatures researchgate.netubbcluj.rosemiengineering.comosti.govdur.ac.ukresearchgate.netdokumen.pub. For example, SQUID magnetometers are capable of detecting extremely small changes in magnetic flux, enabling highly sensitive measurements of magnetic moments, often with sensitivities below 0.1 electromagnetic units (emu) dokumen.pub. VSMs are also widely used, and in some studies, they serve to calibrate SQUID susceptometers by measuring standard samples of known magnetic properties dur.ac.uk. These instruments are crucial for tracking changes in magnetic behavior across different temperatures and applied magnetic fields, thereby mapping out magnetic ordering and phase transitions researchgate.netsemiengineering.comdur.ac.ukresearchgate.net.

Neutron Scattering for Magnetic Structure and Excitations

Neutron scattering is a cornerstone technique for investigating the magnetic properties of materials. Neutrons possess a magnetic dipole moment, which allows them to interact with the magnetic moments of atoms within a material. This interaction enables neutron scattering experiments to reveal crucial information about magnetic structures (through elastic neutron diffraction) and magnetic excitations, such as spin waves or magnons (through inelastic neutron scattering). By analyzing the scattering patterns, researchers can determine the arrangement of magnetic moments in a crystal, the nature of magnetic ordering (e.g., ferromagnetic, antiferromagnetic), and the energy and momentum of elementary magnetic excitations.

While direct, detailed neutron scattering studies specifically characterizing the magnetic structure and excitations of pure this compound (NiAs) are not extensively detailed in the provided search results, the technique has been applied to materials with the NiAs-type structure. For instance, inelastic neutron scattering experiments on manganese telluride (MnTe), which crystallizes in the NiAs-type structure, have provided insights into its magnetic excitations and exchange interactions researchgate.netosti.govosti.gov. These studies have mapped the spin-wave dispersions along high-symmetry directions in the reciprocal space.

The analysis of these dispersions, often modeled using Heisenberg Hamiltonians, allows for the determination of exchange integral values between magnetic ions. For MnTe with the NiAs-type structure, experimental measurements have yielded specific exchange integral values:

Table 1: Exchange Integrals in MnTe (NiAs-type Structure)

Exchange IntegralValue (K)Description
J₁-21.5 ± 0.3Nearest-neighbor interaction along the c-axis
J₂0.67 ± 0.05Ferromagnetic exchange between in-plane neighbors
J₃-2.87 ± 0.04Third nearest-neighbor interaction

These findings demonstrate how neutron scattering can quantify the magnetic interactions governing the spin dynamics in materials with the NiAs-type structural framework. Furthermore, neutron diffraction is a standard method for identifying the magnetic ordering temperature and the specific magnetic structure adopted by a material.

Muon Spin Rotation (µSR) Spectroscopy

Muon spin rotation (µSR) spectroscopy is a highly sensitive experimental technique that utilizes muons, which are light, unstable elementary particles, as microscopic magnetic probes. After implantation into a material, muons thermalize and their spins precess in the local magnetic fields within the sample. By detecting the decay products (positrons) emitted preferentially along the muon's spin direction, researchers can track the evolution of the muon's spin polarization over time. This technique is particularly adept at probing static and dynamic magnetic properties, including the presence of internal magnetic fields, magnetic ordering temperatures, spin relaxation rates, and the volume fraction of magnetic phases psi.chubc.caontosight.aifnal.gov. µSR is exceptionally sensitive to small magnetic moments, short-range order, and slowly fluctuating magnetic phenomena, making it invaluable for studying complex magnetic systems.

While specific, detailed µSR studies on the magnetic properties of pure this compound (NiAs) are not explicitly detailed in the provided search results, the technique has been widely applied to investigate magnetism and superconductivity in a variety of materials, including related this compound compounds. For instance, µSR has been employed to study the coexistence of superconductivity and nematic order in materials like BaNi₂As₂ researchgate.net. In such studies, µSR can provide direct information about the magnetic order parameter and its temperature dependence, often revealing transitions into magnetically ordered states or the presence of internal magnetic fields. The sensitivity of µSR to magnetic ordering makes it a powerful tool for characterizing the onset of magnetism and its interplay with other electronic phases in materials like those in the this compound family.

Surface Science and Interfacial Phenomena of Nickel Arsenide

Surface Reconstruction and Termination Studies

The surfaces of crystalline materials, including nickel arsenide, are not typically simple terminations of the bulk lattice. Instead, surface atoms often rearrange themselves to minimize the surface free energy, a process known as surface reconstruction. The specific arrangement of atoms at the surface, known as the surface termination, is also crucial, as it dictates the exposed elements and their coordination.

Studies on related transition metal pnictides, such as MnAs and MnSb, have utilized slabs of varying atomic layers to investigate the electronic and magnetic properties of surfaces terminated by either the metal (Mn) or the pnictogen (As or Sb) aip.org. By analogy, NiAs surfaces can be considered as either nickel-terminated or arsenic-terminated chemtube3d.com. These terminations present different atomic arrangements and electronic states, influencing their subsequent behavior. For instance, semiconductor surfaces like GaAs are known to undergo reconstruction due to dangling bonds, forming structures like dimers to reduce surface energy geoscienceworld.org. While specific reconstruction patterns for NiAs surfaces are less extensively detailed in the provided literature, the general principles of surface reconstruction driven by the minimization of dangling bonds and surface energy are expected to apply.

Thin Film Growth and Epitaxy Research

The controlled growth of this compound as thin films, particularly through epitaxial methods, is vital for fabricating advanced electronic and spintronic devices. Epitaxial growth involves depositing a crystalline film onto a substrate such that the film's crystal lattice aligns with that of the substrate, leading to high-quality crystalline layers.

Research has demonstrated that nickel films deposited on gallium arsenide (GaAs) substrates can exhibit epitaxial relationships. For instance, a 20 nm-thick Ni film deposited on a GaAs substrate can achieve an epitaxial orientation described by (001) Ni // (001) GaAs and nih.gov Ni // researchgate.net GaAs researchgate.netaip.orgresearchgate.net. This initial Ni film, often in a face-centered cubic (fcc) structure, serves as a template for subsequent reactions. Upon annealing, nickel reacts with GaAs to form ternary phases like Ni2GaAs and Ni3GaAs. The Ni2GaAs phase, a metastable hexagonal compound, can grow epitaxially on both (001) and (111) GaAs substrates with specific crystallographic alignments aip.orgresearchgate.net. The stability of this phase is dependent on the substrate orientation, with greater stability observed on (111) GaAs compared to (001) GaAs, attributed to a better epitaxial match aip.orgresearchgate.net. The thickness of the initial Ni film also influences the texture of the deposited layer and the formation temperature of these intermetallic phases researchgate.net.

Furthermore, nickel deposition onto indium arsenide (InAs) substrates can lead to the in situ formation of nickel arsenides and indium-nickel compounds at temperatures above room temperature researchgate.net. This suggests that NiAs can form directly at interfaces during metal deposition on arsenide semiconductors.

Table 6.2.1: Epitaxial Relationships of Nickel Phases on GaAs Substrates

Deposited Film/PhaseSubstrate OrientationEpitaxial Relationship (Film // Substrate & Film // Substrate)NotesReference
Ni (20 nm)(001) GaAs(001) Ni // (001) GaAs and nih.gov Ni // researchgate.net GaAsfcc-Ni structure; initial film deposition. researchgate.netaip.orgresearchgate.net
Ni2GaAs(001) GaAs(101̄1) Ni2GaAs // (001) GaAsMetastable hexagonal phase; forms upon annealing. aip.orgresearchgate.net
Ni2GaAs(111) GaAs(0001) Ni2GaAs // (111) GaAsMetastable hexagonal phase; more stable than on (001) GaAs. aip.orgresearchgate.net
Ni3GaAs(001) GaAsSame texture and epitaxy as initial Ni filmForms from Ni/GaAs reaction; formation temperature depends on Ni thickness. researchgate.net

Adsorption and Surface Reactivity Investigations (Material Science Focus)

The surface reactivity of this compound is a critical aspect for its application in catalysis and other surface-sensitive technologies. Studies indicate that NiAs can undergo superficial transformations under operating conditions. For instance, in electrochemical applications like the oxygen evolution reaction (OER) in alkaline media, NiAs nanocrystals have been observed to transform into active Ni-oxy/hydroxide (B78521) species researchgate.net. This suggests that NiAs can act as a pre-catalyst, with its surface evolving into a more catalytically active phase.

Furthermore, research on nickeline (NiAs) mineral surfaces has revealed susceptibility to air-oxidation and the formation of hydroxylated nickel species (Ni-OH) rsc.org. These findings highlight that NiAs surfaces can interact with ambient conditions and chemical environments, leading to changes in their surface composition and potentially their reactivity. The specific nature of adsorbed species and their interaction with the NiAs surface can significantly influence catalytic activity and material stability.

Interface Engineering and Heterostructure Formation

Interface engineering, the deliberate design and manipulation of interfaces between different materials, is crucial for creating novel heterostructures with tailored properties. This compound plays a role in this field, particularly when forming interfaces with semiconductor materials.

As noted in the thin film growth section, nickel arsenides can form at the interface between deposited nickel and arsenide semiconductors like InAs researchgate.net. The presence of these this compound phases at the Ni/InAs interface has been shown to potentially hinder spin injection into the semiconductor, underscoring the impact of interfacial compound formation on device performance researchgate.net. This demonstrates how the controlled formation or avoidance of NiAs at interfaces is key for optimizing electronic and spintronic devices.

While direct studies on NiAs-based heterostructures are less prevalent in the provided literature, the broader field of interface engineering with nickel compounds, such as Ni/Ni3N heterostructures for hydrogen electro-oxidation or Ni3S2/MoS2/Ni9S8 ternary heterostructures for biomass upgrading, illustrates the general strategy of leveraging interfacial phenomena. These examples highlight how manipulating the electronic and structural properties at interfaces, often involving nickel-based alloys or compounds, can lead to enhanced catalytic activity and novel functionalities.

Theoretical Modeling and Computational Studies on Nickel Arsenide

First-Principles Calculations of Bulk Properties

First-principles calculations are a powerful tool for investigating the intrinsic properties of a material's bulk crystalline phase. By solving the quantum mechanical equations that govern electron behavior, these methods can accurately predict material characteristics without empirical parameters.

Lattice dynamics describe the collective vibrations of atoms within a crystal lattice, which are quantized as phonons. The study of these vibrations is crucial for understanding a material's thermal properties, phase stability, and electron-phonon interactions. First-principles methods, such as density functional perturbation theory (DFPT), are routinely used to calculate phonon dispersion curves and the phonon density of states (PDOS). researchgate.netosti.gov

The phonon dispersion relates the phonon frequency to its wavevector along high-symmetry directions in the Brillouin zone. osf.io For nickel arsenide, which has a hexagonal structure, these calculations would reveal the frequencies of acoustic and optical phonon branches. The dynamical stability of the NiAs crystal structure is confirmed if no imaginary (negative) frequencies are present across the entire Brillouin zone. researchgate.net The PDOS, which quantifies the number of vibrational modes at each frequency, can be derived from the dispersion curves and is essential for calculating thermodynamic properties like vibrational entropy and specific heat. arxiv.orgresearchgate.net While specific phonon dispersion data for NiAs from literature is not detailed here, the methodology is well-established for various crystalline solids, including metals like nickel and semiconductor compounds. arxiv.orgresearchgate.netaps.org

The elastic properties of a material dictate its response to external mechanical stress and are fundamental to its structural integrity. First-principles calculations provide a reliable route to determine the full set of single-crystal elastic constants (Cij). mdpi.comiphy.ac.cn For the hexagonal crystal system of this compound (space group P6₃/mmc), there are five independent elastic constants: C₁₁, C₁₂, C₁₃, C₃₃, and C₄₄. metall-mater-eng.com These constants can be calculated by applying small strains to the crystal lattice and computing the resulting stress or change in total energy. iphy.ac.cn

The calculated elastic constants for this compound are presented in the table below. materialsproject.orgmaterialsproject.org

Elastic Constants (GPa)C₁₁C₁₂C₁₃C₃₃C₄₄
Calculated Value237937727745

From these single-crystal constants, the mechanical stability of the hexagonal NiAs structure can be evaluated using the Born-Huang stability criteria. researchgate.netresearchgate.netioffe.ru For a hexagonal crystal, these necessary and sufficient conditions are: metall-mater-eng.com

C₄₄ > 0

C₁₁ > |C₁₂|

(C₁₁ + C₁₂)C₃₃ - 2C₁₃² > 0

Based on the calculated values, this compound satisfies these criteria, indicating that it is mechanically stable.

Polycrystalline mechanical properties, such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν), can be estimated from the single-crystal elastic constants using approximations like the Voigt-Reuss-Hill averaging scheme. These properties provide insight into the material's ductility or brittleness, with the ratio of B/G being a common indicator; a value greater than 1.75 typically suggests ductile behavior. mdpi.com

Polycrystalline PropertiesBulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)Poisson's Ratio (ν)B/G Ratio
Calculated Value148751930.291.97

The calculated B/G ratio of 1.97 suggests that polycrystalline this compound is expected to behave in a ductile manner. mdpi.commdpi.com

Simulation of Defects and Doping Effects

Point defects, such as vacancies, interstitials, and antisite defects, are invariably present in crystalline materials and can significantly influence their electronic, magnetic, and mechanical properties. osti.gov First-principles calculations using a supercell approach are a standard method to investigate the energetics of these defects. osti.gov The formation energy of a defect is a key quantity that determines its equilibrium concentration. osti.govmdpi.com

The formation energy of a specific defect (e.g., a nickel vacancy, VNi, or an arsenic antisite, AsNi) is calculated as the energy difference between a supercell containing the defect and a perfect supercell of the same size, also accounting for the chemical potentials of the atomic species that are added or removed. mdpi.comresearchgate.net This can be expressed as:

Ef = Edefect - Eperfect - Σniμi

where Edefect and Eperfect are the total energies of the supercells with and without the defect, ni is the number of atoms of species i added or removed, and μi is the chemical potential of that species. osti.gov The chemical potentials of nickel and arsenic are not fixed values but depend on the synthesis conditions, varying between Ni-rich and As-rich limits. Therefore, the formation energies of defects in NiAs are typically presented as a function of the chemical potential.

Computational studies can determine the relative stability of different types of native point defects:

Vacancies: Missing nickel (VNi) or arsenic (VAs) atoms from their lattice sites.

Interstitials: Extra nickel or arsenic atoms located in the empty spaces within the crystal lattice. psu.eduresearchgate.net

Antisite Defects: A nickel atom occupying an arsenic site (NiAs) or an arsenic atom on a nickel site (AsNi). mdpi.comresearchgate.net

Simulations can also model the effects of extrinsic doping, where foreign atoms are intentionally introduced to modify the material's properties. mdpi.comibm.com By calculating the formation energies of dopant atoms at substitutional or interstitial sites, researchers can predict the most favorable doping configurations and the potential for achieving desired electronic properties, such as p-type or n-type conductivity. ibm.comrsc.org

Surface and Interface Computational Modeling

The properties of surfaces and interfaces often govern a material's performance in applications like catalysis, corrosion resistance, and electronic devices. First-principles DFT calculations are used to model these features by employing a "slab" model. stackexchange.comfu-berlin.de This model consists of a finite number of atomic layers separated by a vacuum region to simulate a surface, preventing interaction between periodic images of the slab. stackexchange.com

A fundamental property derived from these calculations is the surface energy (γ), which is the excess energy associated with creating a surface compared to the bulk material. nih.gov It is calculated as the difference between the total energy of the slab and the energy of the equivalent number of atoms in the bulk, normalized by the surface area. nih.govresearchgate.net

Because this compound is an anisotropic crystal, different crystallographic planes (e.g., (001), (100), (110)) will have different atomic arrangements and thus different surface energies. stackexchange.comresearchgate.net Calculating the surface energies for various low-index planes allows for the theoretical prediction of the equilibrium crystal shape through a Wulff construction, as facets with lower surface energy are more stable and thus more prominent. iastate.edu These calculations also provide detailed information on surface relaxation, where the atoms near the surface rearrange to new equilibrium positions to minimize energy. fu-berlin.deiastate.edu

Computational modeling of interfaces, such as the boundary between this compound and another material, is critical for understanding adhesion, charge transfer, and the formation of interfacial electronic states. These simulations provide atomic-level detail that is often difficult to obtain experimentally.

Machine Learning and Data-Driven Approaches in this compound Materials Science

The high computational cost of first-principles calculations can be a bottleneck for exploring the vast compositional and structural space of materials. To address this, machine learning (ML) and data-driven approaches are increasingly being integrated into materials science. nih.govresearchgate.net These methods leverage large datasets, often generated by high-throughput DFT calculations, to train predictive models that can estimate material properties much faster than direct simulation. researchgate.netmdpi.com

For a material like this compound and related intermetallic compounds, ML models can be developed to accelerate discovery and characterization in several ways: researchgate.net

Property Prediction: ML models can be trained to predict a wide range of properties, such as phase stability, formation energy, mechanical moduli, and band gaps, based on simple structural or compositional features known as descriptors. researchgate.nettandfonline.comtandfonline.com This allows for rapid screening of new candidate compounds without the need for expensive DFT calculations for each one.

Interatomic Potentials: Machine learning can be used to develop highly accurate interatomic potentials (force fields). tandfonline.com These potentials, trained on DFT-calculated energies and forces, can be used in large-scale molecular dynamics simulations to study dynamic processes, thermal transport, and defect behavior over time and length scales inaccessible to direct first-principles methods.

Accelerating Discovery: By combining ML predictions with optimization algorithms, researchers can efficiently navigate complex chemical spaces to identify novel materials with desired properties. nih.govacs.org This data-driven approach is being applied to discover new transition metal compounds for various applications. nih.govrsc.org

In the context of this compound, a data-driven approach could involve building a database of DFT results for NiAs with various dopants, defects, or in different structural configurations. An ML model trained on this data could then rapidly predict the properties of new, unexplored variations, guiding experimental synthesis efforts toward the most promising candidates. researchgate.net

Advanced Materials Applications of Nickel Arsenide Systems Non Biological/non Clinical

Thermoelectric Materials Research

Nickel arsenide and its structural variants are being investigated for their potential in thermoelectric applications, which involve the direct conversion of heat energy into electrical energy and vice versa. The efficiency of thermoelectric materials is quantified by the thermoelectric figure of merit (ZT).

Research has explored two-dimensional materials based on the NiAs structure, such as monolayer NiAs₂, which exhibits exceptionally low lattice thermal conductivities. For instance, monolayer NiAs₂ has a reported lattice thermal conductivity of 5.9 W/mK mdpi.comresearchgate.net. While the ZT value for monolayer NiAs₂ (p-type) was calculated to be 0.58 at 700 K, indicating moderate thermoelectric performance, the low thermal conductivity suggests potential for further optimization mdpi.com. Other related nickel-containing compounds, such as nickel-doped copper selenide (B1212193) (Cu₂₋ₓNiₓSe), have demonstrated improved ZT values, reaching 0.8 at 650 K, attributed to enhanced electrical conductivity and reduced thermal conductivity due to nickel doping and metallic precipitations mostwiedzy.pl. Similarly, nickel-doped skutterudites have shown ZT values exceeding 1.1 at high temperatures, with nickel substitution improving the power factor and reducing thermal conductivity researchgate.net. The NiAs-type crystal structure itself has been identified in materials like MnTe, which is considered a potential thermoelectric material aip.org, and in Fe₁₋ₓSe, where magnetic contributions influence thermoelectric power 222.29.81. These findings highlight the structural relevance of the NiAs framework in developing advanced thermoelectric materials.

Table 8.1.1: Thermoelectric Properties of Nickel-Containing Materials

Material/CompoundKey Property MeasuredValueTemperature (K)Citation(s)
Monolayer NiAs₂Lattice Thermal Conductivity5.9 W/mK- mdpi.comresearchgate.net
Monolayer NiAs₂ (p-type)Max ZT0.58700 mdpi.com
Cu₁.₉₈Ni₀.₀₂SeZT0.8650 mostwiedzy.pl
Ni-doped SkutteruditesMax ZT> 1.1High researchgate.net

Spintronic Device Concepts and Material Integration

Spintronics, a field that leverages the intrinsic spin of electrons in addition to their charge, offers pathways to faster, more energy-efficient electronic devices. Nickel and its alloys, including those with arsenic, are relevant to spintronics due to their magnetic properties and conductivity. The NiAs-type crystal structure is recognized as a stable phase for various pnictides and has been considered in the context of spintronic materials researchgate.netsemanticscholar.orgresearchgate.netoup.com.

Materials with robust magnetic order at room temperature and significant spin polarization around the Fermi energy level are crucial for practical spintronic devices semanticscholar.orgoup.com. While pure this compound itself may not be a half-metal, the NiAs structure is the ground state for many pnictides that are being explored for spintronic applications osti.gov. Research into interfaces, such as graphene-nickel(111), highlights the importance of nickel as a ferromagnetic metal for spin devices, noting strong spin-orbit coupling effects at these interfaces utwente.nl. Graphene passivation of nickel electrodes has also been demonstrated to create oxidation-resistant spin-polarized electrodes, vital for the integrity and performance of spintronic components acs.org. The integration of materials with NiAs-type structures into spintronic devices is an active area of research, aiming to harness their magnetic and electronic characteristics for advanced information storage and processing researchgate.netsemanticscholar.orgosti.gov.

Electrocatalytic Activity Research (Water Splitting)

This compound and its nanocrystal forms have shown significant promise as electrocatalysts for electrochemical water splitting, a key process for producing green hydrogen. Research has focused on both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER).

Hydrogen Evolution Reaction (HER) Studies

Colloidal synthesis has yielded NiAs nanocrystals (NCs) that exhibit notable activity for the HER. These NiAs NCs have been identified as among the most HER-active transition metal arsenides reported to date acs.orgnih.govresearchgate.net. In acidic conditions (0.5 M H₂SO₄), NiAs NCs demonstrated an overpotential (ηHER) of approximately 500 mV to achieve a geometric current density of -10 mA cm⁻², with stability lasting less than 40 hours acs.orgnih.gov. In alkaline conditions (1 M KOH), the HER performance of NiAs NCs was significantly improved, achieving an overpotential of 225 mV at 2 hours and demonstrating stability for up to 60 hours acs.orgnih.gov. Tafel slope values for NiAs in acidic solutions were reported as b = 56 mV with an exchange current density (i₀) of 5 x 10⁻⁸ A/cm², while in alkaline solutions, these values were b = 155 mV and i₀ = 7 x 10⁻⁷ A/cm² dtic.mil. Intermetallic NiAs has also been reported to achieve a current density of 10 mA cm⁻² at an overpotential of 360 mV for water oxidation researchgate.net.

Table 8.3.1.1: Electrocatalytic Performance of NiAs Nanocrystals for HER

ConditionOverpotential (η) for -10 mA cm⁻²Tafel Slope (b)Exchange Current Density (i₀)Stability (hours)Citation(s)
Acidic~500 mV (at 2h)56 mV5 x 10⁻⁸ A/cm²< 40 acs.orgnih.govdtic.mil
Alkaline225 mV (at 2h)155 mV7 x 10⁻⁷ A/cm²Up to 60 acs.orgnih.govdtic.mil
Intermetallic360 mV--- researchgate.net

Oxygen Evolution Reaction (OER) Studies

For the oxygen evolution reaction (OER) in alkaline media, NiAs nanocrystals function as a pre-catalyst, transforming superficially into an active Ni-oxy/hydroxide (B78521) phase acs.orgnih.govresearchgate.net. This transformation results in OER activity that surpasses that of benchmark Ni⁰ nanocrystals, with performance retained for up to 60 hours of continuous operation acs.orgnih.govresearchgate.net. Specifically, NiAs NCs exhibited an OER onset potential of 1.613 V and delivered 10 mA cm⁻² at an applied voltage of 1.669 V, corresponding to an overpotential (ηOER) of approximately 439 mV acs.org. While Ni⁰ nanocrystals sometimes outperformed NiAs NCs in terms of onset potential and overpotential, the NiAs material demonstrated a high intrinsic activity for OER acs.org. Other related nickel-based materials, such as FeAs nanoparticles on Ni foam, have shown OER overpotentials as low as 252 mV researchgate.net, and FeNi@NiA heterostructures have achieved 240 mV with a Tafel slope of 62 mV dec⁻¹ mdpi.com. NiO/Ni catalysts on carbon fiber paper have also demonstrated OER performance with an overpotential of 257 mV for 10 mA·cm⁻² mdpi.com.

Table 8.3.2.1: Electrocatalytic Performance of NiAs Nanocrystals for OER

Material/ConditionOverpotential (η) for 10 mA cm⁻²Transformation/MechanismStability (hours)Citation(s)
NiAs NCs (alkaline)~439 mVTransforms to Ni-oxy/hydroxideUp to 60 acs.orgnih.govresearchgate.net

Emerging Applications in Advanced Electronics and Semiconductor Technology

This compound's semiconductor properties and high electrical conductivity, coupled with its stability at elevated temperatures, make it a candidate material for advanced electronic components designed to operate under extreme conditions ontosight.aiontosight.aiontosight.ai. Its crystalline structure contributes to anisotropic conductivity, which is valuable for developing sophisticated electronic devices ontosight.ai.

As the semiconductor industry seeks materials beyond silicon to meet the demands of emerging technologies like AI and the Internet of Things, compound semiconductors, including arsenides, are gaining attention nist.govglobalpolitics.in. This compound is utilized as a semiconductor and in photo-optic applications americanelements.com. The exploration of materials with NiAs-type structures in semiconductor technology is ongoing, aiming to enhance device performance and enable new functionalities ontosight.aiontosight.ai.

Integration into Multiferroic or Multifunctional Material Systems

Materials are considered multifunctional when they combine structural properties with one or more functional properties, such as magnetic, electric, or catalytic capabilities uiowa.edu. The development of "smart" materials, which can adapt their performance based on environmental data, also falls within this domain uiowa.edu. While direct applications of this compound in multiferroic or specific multifunctional systems are not extensively detailed in the provided literature, the NiAs crystal structure is found in compounds explored for spintronic applications, which inherently involve magnetic and electronic functionalities researchgate.netsemanticscholar.org.

The broader field of multifunctional material systems aims to create materials with enhanced mechanical and chemical properties, drawing inspiration from biological systems upenn.edu. Research into nickel-containing alloys and compounds for various advanced applications suggests a potential for NiAs-based materials to be integrated into complex multifunctional systems, provided their unique properties can be synergistically combined with other functionalities.

List of Compounds Mentioned:

this compound (NiAs)

Nickel diarsenide (NiAs₂)

Manganese telluride (MnTe)

Iron selenide (Fe₁₋ₓSe)

Tin (Sn)

Antimony (Sb)

Tellurium (Te)

Cobalt (Co)

Nickel (Ni)

Molybdenum disulfide (MoS₂)

Copper selenide (Cu₂Se)

Iron (Fe)

Nickel oxide (NiO)

Nickel hydroxide (Ni(OH)₂)

Nickel oxyhydroxide (Ni-oxy/hydroxide)

Cobalt arsenide (CoAs₃)

Manganese (Mn)

Palladium (Pd)

Platinum (Pt)

Chromium (Cr)

Gallium arsenide (GaAs)

Silicon (Si)

Germanium (Ge)

Zinc (Zn)

Iron arsenide (FeAs)

Nickel foam

Nickel-Iron Prussian blue analogues (FeNi@NiA)

Nickel-based amorphous zeolite imidazolate frameworks (Ni₄gZIF, Ni₂gZIF)

Nickel sulfide (B99878) (NiS)

Nickel antimonide (NiSb)

Nickel thioarsenide (NiAsS)

Nickel thioantimonide (NiSbS)

Nickel carbonyl (Ni(CO)₄)

Graphene

Q & A

Q. What experimental methodologies are recommended for synthesizing nickel arsenide (NiAs) under controlled laboratory conditions?

this compound can be synthesized via thermochemical reduction using metal foils (e.g., nickel) and aqueous arsenite solutions. Experiments at 150–300°C under hydrothermal conditions demonstrate that nickel foil reduces arsenite to form NiAs, with reaction rates influenced by temperature and reductant selection. For reproducibility, detailed protocols should include pressure controls, reaction vessel materials (e.g., Teflon-lined autoclaves), and post-synthesis characterization (e.g., X-ray diffraction) to confirm phase purity .

Q. How can the crystal structure and bonding nature of this compound be characterized to distinguish covalent vs. metallic contributions?

X-ray diffraction (XRD) and density functional theory (DFT) calculations using generalized gradient approximations (GGA) are critical. XRD resolves the hexagonal NiAs structure (space group P63/mmc), while DFT-GGA analyzes electron density distribution, revealing partial covalent bonding between Ni and As atoms. Comparative studies with purely metallic systems (e.g., Ni metal) highlight charge transfer differences via Bader charge analysis .

Q. What in vitro assays are used to assess the genotoxic potential of this compound in mammalian cells?

Cell transformation assays in mouse embryo fibroblasts and chromosome aberration tests in human bronchial epithelial cells are standard. For example, Clemens and Landolph (2003) observed NiAs-induced chromosome aberrations in mouse embryo cells at concentrations ≥10 µM, with protocols requiring strict adherence to OECD guidelines for cytotoxicity controls and metaphase arrest timing .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s genotoxicity across different cell lines and experimental setups?

Discrepancies often arise from variations in cell type sensitivity, exposure duration, and compound solubility. For instance, NiAs induced chromosome aberrations in mouse embryo cells but not in human lymphocytes under similar conditions . Methodological adjustments, such as optimizing cell culture media (e.g., chelating agents to mitigate metal ion interference) and standardizing dose metrics (µg/cm² vs. molarity), are recommended to enhance cross-study comparability .

Q. What computational approaches predict the phase stability of this compound under extreme pressures, and how do they align with experimental observations?

DFT-GGA simulations reveal that NiAs transitions from hexagonal to cesium chloride (CsCl) structures at ~70 GPa, consistent with high-pressure XRD data. However, metastable wurtzite phases may persist post-decompression, necessitating quasi-harmonic approximation models to account for kinetic barriers in phase transitions .

Q. How do hybrid DFT methods address limitations of GGA in modeling this compound’s electronic structure?

While GGA accurately describes NiAs’s ground-state geometry, it underestimates bandgap energies due to self-interaction errors. Hybrid functionals (e.g., HSE06) incorporate exact Hartree-Fock exchange, improving bandgap predictions by 20–30%. Researchers should validate computational results against spectroscopic data (e.g., UV-Vis absorption) to calibrate exchange-correlation functionals .

Data Contradiction Analysis

Phenomenon Conflicting Observations Proposed Resolution Reference
GenotoxicityNiAs induces chromosome aberrations in mouse cells but not human lymphocytes.Control for cell-specific DNA repair mechanisms and intracellular Ni²⁺ bioavailability.
Phase StabilityNiAs retains hexagonal structure up to 60 GPa experimentally but transitions theoretically at 70 GPa.Account for non-hydrostatic stress in high-pressure experiments.

Methodological Recommendations

  • Synthesis: Use inert atmospheres (e.g., argon) to prevent oxidation during hydrothermal reactions .
  • Toxicology: Pair cell transformation assays with ICP-MS to quantify intracellular nickel uptake .
  • Computational Modeling: Benchmark DFT-GGA results against hybrid functionals or GW approximations for electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.